N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide
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Description
The compound “N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
New substituted pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Scientific Research Applications
Synthesis and Biological Evaluation
- Pyrimidine linked pyrazole heterocyclics, synthesized by microwave irradiative cyclocondensation, have been evaluated for their insecticidal and antibacterial potential. These compounds, including derivatives similar to the specified chemical, show promising results against certain insects and microorganisms (Deohate & Palaspagar, 2020).
Antitumor and Anti-inflammatory Activities
- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research highlights the potential of these compounds, similar in structure to the specified chemical, in therapeutic applications (Rahmouni et al., 2016).
- Pyrazolo[3,4‐d]pyrimidine derivatives have been identified as COX-2 selective inhibitors, suggesting their role in anti-inflammatory therapies. The study emphasizes the pharmacological properties of this class of compounds (Raffa et al., 2009).
Antimicrobial Activity
- Synthesis of various heterocycles incorporating antipyrine moiety, including structures akin to the queried chemical, has shown significant antimicrobial activity. This research extends the utility of such compounds in the development of new antimicrobial agents (Bondock et al., 2008).
Antiviral Applications
- Benzamide-based 5-aminopyrazoles and their derivatives, structurally related to the specified compound, demonstrate significant antiviral activities against bird flu influenza H5N1. This highlights their potential in addressing viral infections (Hebishy et al., 2020).
Synthesis and Characterization
- The synthesis and characterization of various pyrazolo[3,4-d]pyrimidine ribonucleosides have been explored for their biological activities. Studies like these provide foundational knowledge for further drug development (Petrie et al., 1985).
Anticancer Research
- Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and tested for their anticancer activity, particularly against human breast adenocarcinoma cell line. These findings contribute to the ongoing research in cancer therapeutics (Abdellatif et al., 2014).
properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2/c1-12-7-8-14(9-13(12)2)29-18-16(10-26-29)20(31)28(11-25-18)27-19(30)15-5-3-4-6-17(15)21(22,23)24/h3-11H,1-2H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQVMTVGEAGOEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide |
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